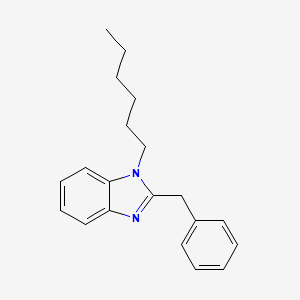
1,1'-(Phenylmethylene)bis(3-methyl-1H-indazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
準備方法
The synthesis of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) typically involves a multi-step process. One common method includes the reaction of 3-methyl-1H-indazole with benzaldehyde in the presence of a catalyst such as sodium acetate . The reaction is carried out at room temperature, and the product is isolated through filtration and purification techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted indazole derivatives .
科学的研究の応用
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anti-inflammatory and antiviral treatments.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
作用機序
The mechanism of action of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s ability to scavenge free radicals also contributes to its antioxidant properties.
類似化合物との比較
1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) can be compared with other similar compounds such as:
4,4’-(Arylmethylene)bis(3-methyl-1H-pyrazol-5-ols): These compounds also exhibit antioxidant and anticancer activities but differ in their core structure and specific biological activities.
3,3’-(Phenylmethylene)bis(1H-indole): This compound shares a similar phenylmethylene linkage but has an indole rather than an indazole core, leading to different chemical and biological properties.
The uniqueness of 1,1’-(Phenylmethylene)bis(3-methyl-1H-indazole) lies in its specific indazole structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
105873-89-0 |
|---|---|
分子式 |
C23H20N4 |
分子量 |
352.4 g/mol |
IUPAC名 |
3-methyl-1-[(3-methylindazol-1-yl)-phenylmethyl]indazole |
InChI |
InChI=1S/C23H20N4/c1-16-19-12-6-8-14-21(19)26(24-16)23(18-10-4-3-5-11-18)27-22-15-9-7-13-20(22)17(2)25-27/h3-15,23H,1-2H3 |
InChIキー |
OKBTUZHGXZSJFT-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=CC=CC=C12)C(C3=CC=CC=C3)N4C5=CC=CC=C5C(=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
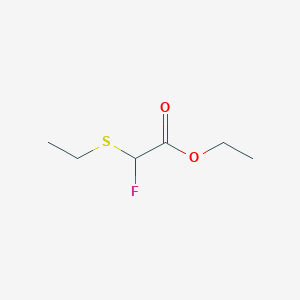
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
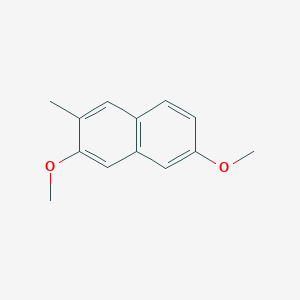
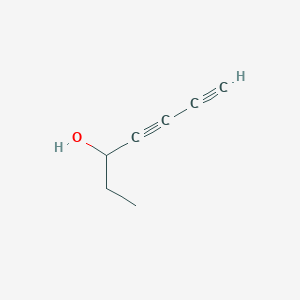
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
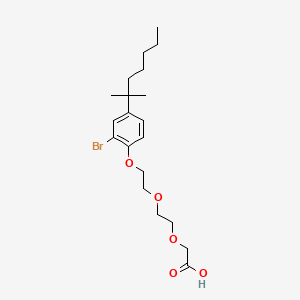
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)

